molecular formula C13H10F2N2O B6630192 4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide

4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide

Cat. No.: B6630192
M. Wt: 248.23 g/mol
InChI Key: JLJGPVVCGKBYIE-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine atoms on both the benzene and pyridine rings, which can significantly influence its chemical properties and reactivity

Properties

IUPAC Name

4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c1-8-6-9(14)2-3-10(8)13(18)17-12-4-5-16-7-11(12)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJGPVVCGKBYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzoic acid and 3-fluoropyridine-4-amine as the primary starting materials.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-fluoro-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 3-fluoropyridine-4-amine to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation or reduction can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

    Medicine: It may serve as a lead compound in drug discovery and development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-chloropyridin-4-yl)-2-methylbenzamide
  • 4-fluoro-N-(3-bromopyridin-4-yl)-2-methylbenzamide
  • 4-fluoro-N-(3-methylpyridin-4-yl)-2-methylbenzamide

Comparison

Compared to similar compounds, 4-fluoro-N-(3-fluoropyridin-4-yl)-2-methylbenzamide is unique due to the presence of fluorine atoms on both the benzene and pyridine rings. This dual fluorination can significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and binding affinity to molecular targets. These features make it a valuable compound in various research and industrial applications.

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